6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine
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Overview
Description
6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is a chemical compound with the molecular formula C18H19N5 and a molecular weight of 305.38 g/mol . This compound is known for its unique structure, which includes multiple pyridine rings, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is carried out in methanol at room temperature, followed by the addition of NaBH4 to reduce the intermediate Schiff base to the desired amine product. The reaction mixture is then neutralized with dilute hydrochloric acid and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as methanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can modulate the activity of metalloenzymes and metalloproteins. This chelation can affect the metal ion’s redox state, coordination environment, and overall reactivity, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(pyridin-2-ylmethyl)amine (CAS No. 1539-42-0): This compound is structurally similar but lacks the additional pyridine ring present in 6-({bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine.
2,2’-Dipicolylamine: Another similar compound with two pyridine rings connected by a methylene bridge.
Uniqueness
This compound is unique due to its three pyridine rings, which enhance its metal-chelating properties and make it a versatile ligand in coordination chemistry.
Properties
CAS No. |
639009-04-4 |
---|---|
Molecular Formula |
C18H19N5 |
Molecular Weight |
305.4 |
Purity |
95 |
Origin of Product |
United States |
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